4-Bromo-N-methylaniline
Overview
Description
4-Bromo-N-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N-methylaniline can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form toluidine.
Direct Bromination: Another method involves the direct bromination of N-methylaniline using bromine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
4-Bromo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and the compound can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, and various reducing agents such as hydrogen gas and palladium catalysts .
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroanilines, and various halogenated derivatives .
Scientific Research Applications
4-Bromo-N-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-methylaniline involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The bromine atom and the amino group play crucial roles in directing these reactions. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar to 4-bromo-N-methylaniline but lacks the methyl group on the amino nitrogen.
4-Bromo-N,N-dimethylaniline: Contains two methyl groups on the amino nitrogen, making it more sterically hindered.
2-Bromo-4-methylaniline: The bromine atom is at the ortho position relative to the amino group, leading to different reactivity and properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. The presence of both the bromine atom and the methyl group on the amino nitrogen provides distinct electronic and steric effects, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
4-bromo-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVDWQZAAZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219170 | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6911-87-1 | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-bromo-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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